Betamethasone Enol Aldehyde Z Isomer
CAS No.: 52647-06-0
Cat. No.: VC0193713
Molecular Formula: C22H27FO4
Molecular Weight: 374.46
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52647-06-0 |
|---|---|
| Molecular Formula | C22H27FO4 |
| Molecular Weight | 374.46 |
| IUPAC Name | (2Z)-2-[(9R,10S,11S,13S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |
| Standard InChI | InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15?,16?,18-,20-,21-,22-/m0/s1 |
| SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C |
| Appearance | White to off-white powder |
Introduction
Chemical Identity and Nomenclature
Betamethasone Enol Aldehyde Z Isomer is a derivative compound related to betamethasone, a potent corticosteroid. It is characterized by a specific molecular arrangement designated as the "Z" isomer, referring to the geometric configuration around a double bond. The compound has several systematic and alternative names that precisely describe its chemical structure and configuration.
Identification Parameters
The chemical identity of Betamethasone Enol Aldehyde Z Isomer is established through several key parameters as outlined in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 52647-06-0 |
| Molecular Formula | C₂₂H₂₇FO₄ |
| Molar Mass | 374.45 g/mol |
| IUPAC Name | (11β,16β,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17(20)-trien-21-al |
Alternative Nomenclature
Several synonyms exist for this compound, reflecting different naming conventions in chemical literature:
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Betamethasone-(Z)-enolaldehyde
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Pregna-1,4,17(20)-trien-21-al, 9-fluoro-11,20-dihydroxy-16-methyl-3-oxo-, (11β,16β,17Z)-
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(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde
The multiple naming conventions reflect the complex stereochemistry and functional groups present in this molecule, each highlighting different aspects of its structure.
Physical and Chemical Properties
Betamethasone Enol Aldehyde Z Isomer exhibits distinct physical and chemical characteristics that influence its handling, storage, and potential applications in pharmaceutical research.
Physical Properties
The compound presents as a solid substance with specific physical attributes that are important for its identification and quality control:
| Property | Characteristic |
|---|---|
| Physical State | Solid |
| Color | White to Off-White |
| Melting Point | >176°C (with decomposition) |
| Appearance | Crystalline powder |
These physical properties serve as important quality control parameters for researchers working with this compound .
Solubility Profile
Betamethasone Enol Aldehyde Z Isomer demonstrates limited solubility in common laboratory solvents, which impacts its handling in experimental settings:
| Solvent | Solubility |
|---|---|
| Chloroform | Slightly soluble (requires heating and sonication) |
| DMSO | Slightly soluble |
| Water | Poorly soluble |
The limited solubility profile presents challenges for formulation scientists and necessitates special techniques for dissolution when preparing solutions for analysis or testing .
Stability Characteristics
Understanding the stability profile of Betamethasone Enol Aldehyde Z Isomer is crucial for proper handling and storage:
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The compound is hygroscopic, readily absorbing moisture from the atmosphere
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It requires storage under inert atmospheric conditions
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Thermal stability is limited, with decomposition occurring above 176°C
These stability characteristics necessitate special handling procedures to maintain the compound's integrity during storage and experimental use.
Structural Characteristics and Isomerism
The "Z" designation in Betamethasone Enol Aldehyde Z Isomer refers to a specific geometric arrangement around a carbon-carbon double bond, which distinguishes it from the corresponding "E" isomer.
Geometric Isomerism
The Z isomer represents a specific configuration where similar groups are positioned on the same side of the carbon-carbon double bond in the enol aldehyde functionality. This geometric arrangement affects the compound's physical properties, chemical reactivity, and potentially its biological activity.
Comparison with E Isomer
The Z isomer (CAS: 52647-06-0) differs from its E isomer counterpart (CAS: 52647-07-1) in the spatial arrangement of atoms, though both share the same molecular formula (C₂₂H₂₇FO₄) and molecular weight (374.45 g/mol) . Notable differences include:
| Property | Z Isomer | E Isomer |
|---|---|---|
| CAS Number | 52647-06-0 | 52647-07-1 |
| Solubility | Chloroform (slightly, heated), DMSO (slightly) | DMSO (slightly), Water (slightly, heated), Methanol |
| Chemical Name | (11β,16β,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17(20)-trien-21-al | (E)-2-((8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-3,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-17H-cyclopenta[a]phenanthren-17-ylidene)-2-hydroxyacetaldehyde |
This comparison highlights the subtle but important differences between these isomers that may influence their behavior in chemical reactions and biological systems .
| Storage Parameter | Recommendation |
|---|---|
| Temperature | -20°C (freezer) |
| Atmosphere | Inert (e.g., under nitrogen or argon) |
| Container | Airtight, moisture-resistant |
| Light Exposure | Protected from light |
Adherence to these storage recommendations helps prevent degradation and ensures the compound's stability over time .
Research Applications
Betamethasone Enol Aldehyde Z Isomer has several important applications in pharmaceutical research and development.
Reference Standard Applications
The compound serves as an important reference standard in several contexts:
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Analytical method development for betamethasone and related compounds
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Quality control processes in pharmaceutical manufacturing
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Impurity profiling during drug substance characterization
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Stability studies of corticosteroid formulations
As a well-characterized compound with defined properties, it provides researchers with a reliable reference point for analytical and developmental work.
Structural Studies
Betamethasone Enol Aldehyde Z Isomer contributes to fundamental understanding of structure-activity relationships in corticosteroid chemistry:
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Geometric isomerism effects on physical properties
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Influence of molecular configuration on chemical reactivity
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Structure-stability relationships in enol aldehyde derivatives
These structural studies enhance our understanding of corticosteroid chemistry and can guide the development of improved therapeutic agents.
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